Cas no 872-10-6 (N-Amyl Sulfide)

N-Amyl Sulfide structure
N-Amyl Sulfide structure
Nombre del producto:N-Amyl Sulfide
Número CAS:872-10-6
MF:C10H22S
Megavatios:174.346682071686
MDL:MFCD00027275
CID:83157
PubChem ID:87562232

N-Amyl Sulfide Propiedades químicas y físicas

Nombre e identificación

    • Di-n-pentyl sulphide
    • n-Amyl sulphide~Di-n-amyl sulphide~n-Pentyl sulphide
    • n-Amyl sulfide
    • Amyl Sulfide
    • 1-pentylsulfanylpentane
    • 1-(Pentylsulfanyl)pentane
    • 1,1-dipentylthioether
    • di(1-pentyl) sulphide
    • Di(1-pentyl)sulfide
    • Diamyl sulfide
    • diamyl sulphide
    • Di-n-amyl sulfide
    • Dipentyl sulfide
    • Pentane,1,1'-thiobis
    • pentyl sulfide
    • pentylthiopentane
    • Pentane, 1,1'-thiobis-
    • Dipentyl sulphide
    • Di-n-pentyl sulfide
    • 61XJN3644R
    • dipentylsulfane
    • Diamylsulfid
    • 6-Thiaundecane
    • 1,1'-Thiobispentane
    • di(1-pentyl) sulfide
    • DSSTox_RID_79982
    • DSSTox_CID_22266
    • DSSTox_GSID_42266
    • 1-(Pentylsulfanyl)pentane #
    • S
    • 1-(Pentylthio)pentane (ACI)
    • Pentane, 1,1′-thiobis- (9CI)
    • Pentyl sulfide (6CI, 7CI, 8CI)
    • Dipentyl thioether
    • N-Amyl Sulfide
    • MDL: MFCD00027275
    • Renchi: 1S/C10H22S/c1-3-5-7-9-11-10-8-6-4-2/h3-10H2,1-2H3
    • Clave inchi: JOZDADPMWLVEJK-UHFFFAOYSA-N
    • Sonrisas: S(CCCCC)CCCCC
    • Brn: 1698031

Atributos calculados

  • Calidad precisa: 174.14400
  • Masa isotópica única: 174.144
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 8
  • Complejidad: 53.9
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 25.3
  • Carga superficial: 0
  • Xlogp3: 4.5

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 0,84 g/cm3
  • Punto de fusión: -51°C
  • Punto de ebullición: 228-230°C
  • Punto de inflamación: 85°C
  • índice de refracción: 1.4560
  • PSA: 25.30000
  • Logp: 4.10000
  • Disolución: Not determined

N-Amyl Sulfide Información de Seguridad

N-Amyl Sulfide Datos Aduaneros

  • Código HS:2930909090
  • Datos Aduaneros:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-Amyl Sulfide PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
Y1254220-500g
Amyl Sulfide
872-10-6 98%
500g
$225 2024-06-07
abcr
AB177907-5 g
Di-n-pentyl sulfide, 97%; .
872-10-6 97%
5 g
€68.90 2023-07-20
BAI LING WEI Technology Co., Ltd.
A0673-5G
Amyl Sulfide
872-10-6 97.0%(GC)
5G
¥ 490 2021-07-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A151356-100g
N-Amyl Sulfide
872-10-6 >97.0%(GC)
100g
¥568.90 2023-09-04
Cooke Chemical
A0859812-5G
Amyl Sulfide
872-10-6 >97.0%(GC)
5g
RMB 71.20 2025-02-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A849447-25g
Amyl Sulfide
872-10-6 97%
25g
1,912.00 2021-05-17
Cooke Chemical
A0859812-500g
Amyl Sulfide
872-10-6 >97.0%(GC)
500g
RMB 1511.20 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A0673-25g
N-Amyl Sulfide
872-10-6 97.0%(GC)
25g
¥1990.0 2022-05-30
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A151356-500g
N-Amyl Sulfide
872-10-6 >97.0%(GC)
500g
¥1556.90 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A0673-5g
N-Amyl Sulfide
872-10-6 97.0%(GC)
5g
¥490.0 2022-05-30

N-Amyl Sulfide Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Formic acid Catalysts: Potassium iodide ;  3 h, 100 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  pH 8, 0 °C
Referencia
Introducing I-/formic acid as a green reagent for the reduction of sulfinates and sulfoxides
Lujan-Montelongo, J. Armando; et al, Green Chemistry, 2023, 25(20), 7963-7970

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Sulfur Solvents: Tetrahydrofuran ;  25 °C
1.2 Solvents: Tetrahydrofuran ,  Water ;  12 h, 25 °C
Referencia
Electrochemical synthesis of organochalcogenides in aqueous medium
Ribeiro Neto, Pedro B.; et al, Green Chemistry, 2016, 18(3), 657-661

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Disodium sulfide Catalysts: 1,5-Pentanediaminium, N1,N1,N1,N5,N5,N5-hexaethyl-, bromide (1:2) Solvents: Hexane ,  Water ;  20 min, 35 °C
Referencia
Synthesis of thioether using dimethyloctyl(3-sulfopropyl)ammonium betaine and di-active site quaternary ammonium salt as new phase-transfer catalysts
Wang, Maw-Ling; et al, Reaction Kinetics and Catalysis Letters, 2004, 82(1), 81-87

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Thiourea ,  Sodium hydroxide Catalysts: Polyethylene glycol mono(4-tert-octylphenyl) ether Solvents: Water ;  12 h, 50 °C
Referencia
An odorless and efficient synthesis of symmetrical thioethers using organic halides and thiourea in Triton X10 aqueous micelles
Lu, Guo-Ping; et al, Green Chemistry Letters and Reviews, 2012, 5(3), 481-485

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  10 min, 0 °C
1.2 12 h, rt
Referencia
Introducing I-/formic acid as a green reagent for the reduction of sulfinates and sulfoxides
Lujan-Montelongo, J. Armando; et al, Green Chemistry, 2023, 25(20), 7963-7970

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Hexaethylphosphorous triamide
Referencia
Organic sulfur chemistry. I. The disulfide-phosphine reaction. Desulfurization with tris(diethylamino)phosphine
Harpp, David N.; et al, Journal of the American Chemical Society, 1968, 90(15), 4181-2

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Disodium sulfide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water
Referencia
Catalysis by surfactants of nucleophilic displacement reactions of primary alkyl halides with solid-phase nucleophile salts
Jursic, Branko, Journal of Chemical Research, 1989, (4), 104-5

N-Amyl Sulfide Raw materials

N-Amyl Sulfide Preparation Products

N-Amyl Sulfide Literatura relevante

Proveedores recomendados
Jiangsu Xinsu New Materials Co., Ltd
(CAS:872-10-6)
SFD1710
Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe
Suzhou Senfeida Chemical Co., Ltd
(CAS:872-10-6)Di-n-pentyl sulphide
sfd5211
Pureza:99%
Cantidad:200KG
Precio ($):Informe